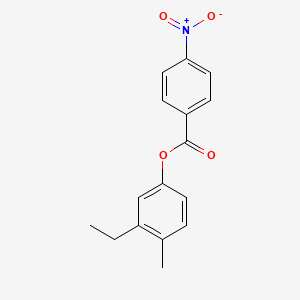
3-Ethyl-4-methylphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, which is further esterified with 4-nitrobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylphenyl 4-nitrobenzoate typically involves the esterification of 3-ethyl-4-methylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Hydrolysis: Aqueous acid or base
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 3-Ethyl-4-methylphenyl 4-aminobenzoate
Hydrolysis: 3-Ethyl-4-methylphenol and 4-nitrobenzoic acid
Applications De Recherche Scientifique
3-Ethyl-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular pathways involved include:
Reduction Pathway: Formation of reactive intermediates
Hydrolysis Pathway: Release of active metabolites
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-4-methylphenyl 4-aminobenzoate
- 3-Methyl-4-nitrobenzoic acid
- Ethyl 4-nitrobenzoate
Uniqueness
3-Ethyl-4-methylphenyl 4-nitrobenzoate is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these substituents with the nitrobenzoate ester group provides distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
92963-86-5 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
(3-ethyl-4-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H15NO4/c1-3-12-10-15(9-4-11(12)2)21-16(18)13-5-7-14(8-6-13)17(19)20/h4-10H,3H2,1-2H3 |
Clé InChI |
HIZHZSFIMQFWOY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


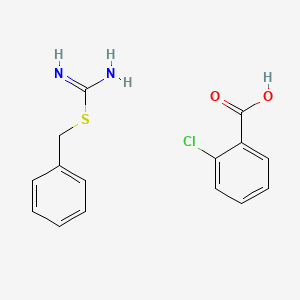
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
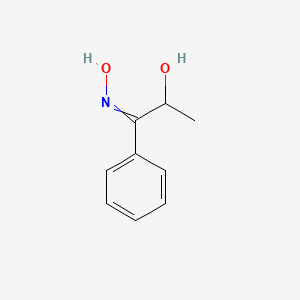
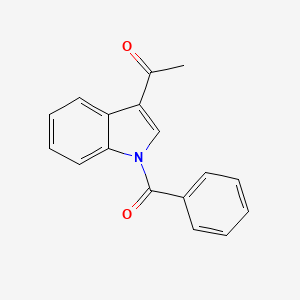
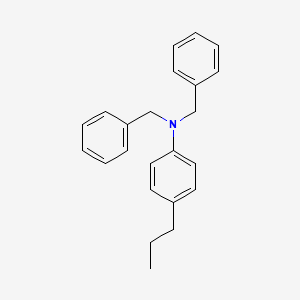
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
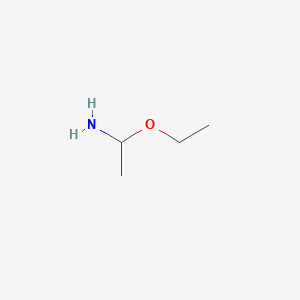
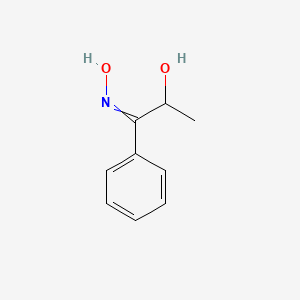
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
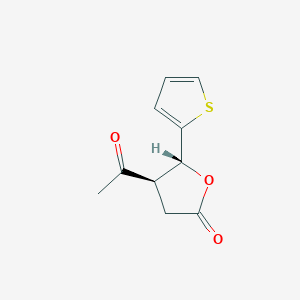
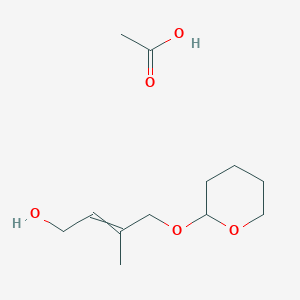
silane](/img/structure/B14364102.png)
